

LC-MS/MS analysis of L-lactic and D-lactic acid in urine

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Compound of Interest

Compound Name: *Lactic Acid*

Cat. No.: *B036391*

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An Application Note and Protocol for the LC-MS/MS Analysis of L-lactic and D-lactic Acid in Urine

Introduction

Lactic acid, a key metabolic intermediate, exists as two stereoisomers: **L-lactic acid** and **D-lactic acid**. **L-lactic acid** is the primary enantiomer produced in human metabolism, and its levels can be indicative of conditions like shock, pneumonia, and congestive heart failure.[1] **D-lactic acid**, on the other hand, is primarily a product of bacterial metabolism in the gastrointestinal tract.[2][3] Elevated levels of **D-lactic acid** in urine can be a critical indicator of **D-lactic acidosis**, a condition often associated with malabsorptive disorders such as short-bowel syndrome and jejunioileal bypass.[2][4] Therefore, the accurate and sensitive quantification of both L- and **D-lactic acid** in urine is of significant clinical and research interest. This application note provides detailed protocols for the chiral separation and quantification of **lactic acid** enantiomers in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

Due to their identical chemical properties and mass, the separation of L- and **D-lactic acid** requires a chiral-selective methodology. Two primary approaches are employed for their resolution by LC-MS/MS:

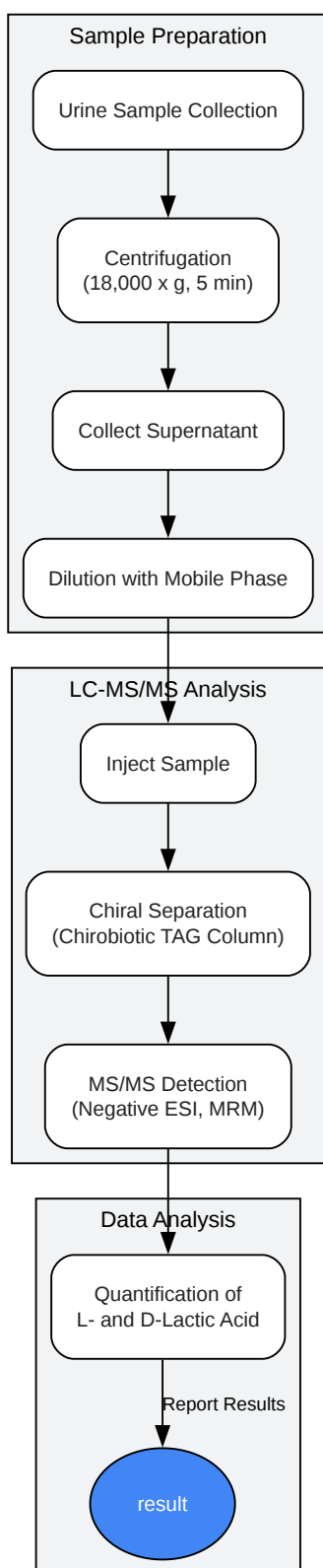
- **Direct Chiral Separation:** This method utilizes a chiral stationary phase (a column with a chiral selector) that differentially interacts with the two enantiomers, allowing for their chromatographic separation prior to detection by the mass spectrometer.
- **Indirect Chiral Separation via Derivatization:** In this approach, the **lactic acid** enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase column.

This document outlines protocols for both methodologies.

Protocol 1: Direct Chiral Separation Using a Chiral Stationary Phase

This protocol describes a method for the direct chiral separation of L- and D-**lactic acid** in urine using a teicoplanin-based chiral column.

Experimental Workflow



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Caption: Workflow for direct chiral analysis of **lactic acid**.

Methodology

1. Sample Preparation^[5]

- Collect random or timed urine specimens in preservative-free containers.^[6]
- Centrifuge the urine samples at 18,000 x g for 5 minutes to remove any particulate matter.
- Transfer the supernatant to a clean vial.
- Dilute the supernatant as needed with the initial mobile phase conditions prior to injection.

2. LC-MS/MS Instrumentation and Conditions

Parameter	Setting
LC System	HPLC system capable of delivering accurate gradients
Column	Chirobiotic TAG (Teicoplanin Aglycone), 150 x 2.1 mm ^[7]
Mobile Phase	Isocratic: 17% deionized water, 23% Ethanol + 0.5% (v/v) Acetic Acid, 60% Ethanol + 0.5% (v/v) Triethylamine ^[7]
Flow Rate	0.2 mL/min ^[7]
Column Temperature	25°C ^[7]
Injection Volume	25 µL ^[7]
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative ^[5]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Precursor Ion (m/z): 89.0, Product Ion (m/z): 43.0 (for both L- and D-lactic acid)

Quantitative Data Summary

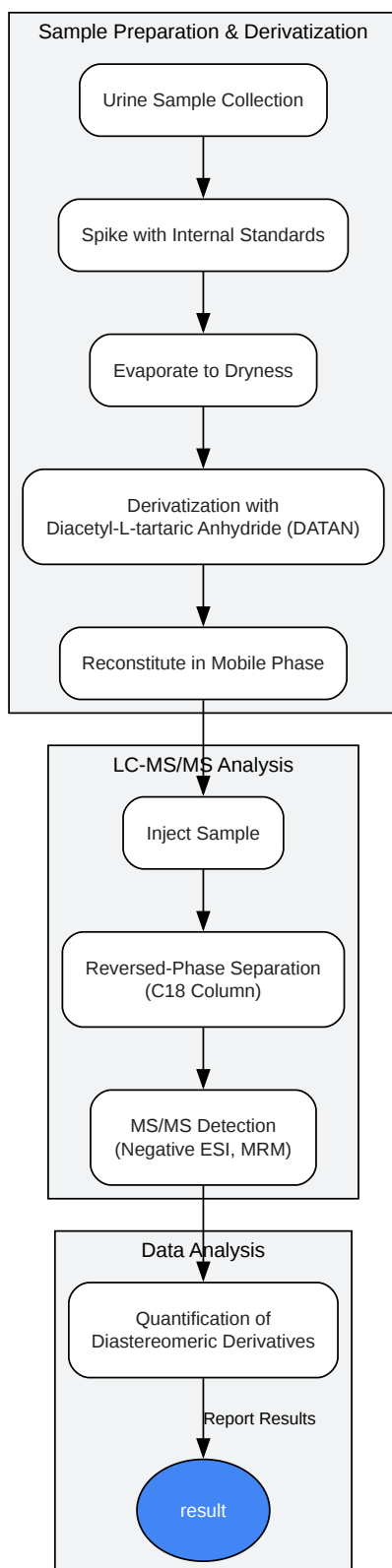
Analyte	Linearity Range (mg/L)	LOD (mg/L)	LOQ (mg/L)	Reference
L-Lactic Acid	3 - 1000	0.2	0.5	[8]
D-Lactic Acid	0.5 - 160.8	0.4	1.3	[8]

Analyte	Linearity Range (μmol/L)	LOD (μmol/L)	LOQ (μmol/L)	Reference
L-Lactic Acid	2 - 400	-	-	[3]
D-Lactic Acid	0.5 - 100	0.125	0.5	[3]

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol involves the derivatization of **lactic acid** enantiomers with diacetyl-L-tartaric anhydride (DATAN) to form diastereomers, which are then separated on a standard C18 reversed-phase column.[9]

Experimental Workflow



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Caption: Workflow for indirect chiral analysis of **lactic acid**.

Methodology

1. Sample Preparation and Derivatization[4]

- Collect urine samples and store them frozen if not analyzed immediately.
- To a designated volume of urine, add a mixture of labeled internal standards.
- Evaporate the sample to dryness under a stream of nitrogen.
- To the dry residue, add the derivatizing agent, diacetyl-L-tartaric anhydride (DATAN), dissolved in an appropriate aprotic solvent (e.g., a mixture of dichloromethane and acetic acid).[4][10]
- Incubate the reaction mixture under controlled temperature (e.g., 70-80°C) for a specified time (e.g., 30-40 minutes) in a sealed container to form the diastereomeric derivatives.[10]
- After the reaction is complete, evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

Parameter	Setting
LC System	UPLC or HPLC system
Column	C18 Reversed-Phase Column (e.g., Acquity UPLC HSS T3)
Mobile Phase	Gradient elution with water and acetonitrile, both containing an additive like formic acid
Flow Rate	Appropriate for the column dimensions (e.g., 0.4 mL/min)
Column Temperature	40°C
Injection Volume	5-10 µL
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific transitions for the DATAN-derivatized L- and D-lactic acid

Quantitative Data Summary

Analyte	Limit of Detection (Urine)	Inter- and Intra-assay Variation	Recoveries (Urine)	Reference
L-Lactic Acid	4.4 nmol/mmol creatinine	2% - 9%	96% - 113%	[9]
D-Lactic Acid	8.1 nmol/mmol creatinine	2% - 9%	96% - 113%	[9]

Data Interpretation and Quality Control

For accurate quantification, a calibration curve should be prepared using standards of both L- and D-lactic acid subjected to the same sample preparation and analysis procedure. Quality

control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The concentration of **lactic acid** in urine is often normalized to the urinary creatinine concentration to account for variations in urine dilution.[9] The normal range for D-**lactic acid** in urine is typically very low, often less than or equal to 0.25 mmol/L.[2][6]

Conclusion

The LC-MS/MS methods described provide sensitive and specific quantification of L- and D-**lactic acid** in urine. The direct chiral separation method offers a simpler sample preparation workflow, while the indirect method using derivatization allows for the use of more common reversed-phase columns. The choice of method will depend on the specific instrumentation available and the required sample throughput. Both methods are valuable tools for researchers and clinicians investigating metabolic disorders and other conditions associated with altered **lactic acid** levels.

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